N-Methylene-2-Thiopheneethanamine

描述

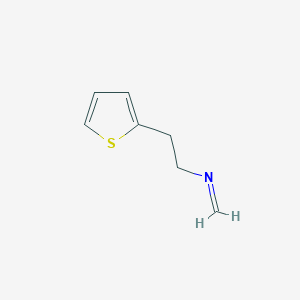

N-Methylene-2-Thiopheneethanamine is an organic compound with the molecular formula C7H9NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

准备方法

The synthesis of N-Methylene-2-Thiopheneethanamine can be achieved through several routes. One common method involves the reaction of 2-thiophenemethanamine with formaldehyde under acidic conditions. This reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

Deprotection Reactions

N-Methylene-2-thiopheneethanamine is often synthesized as a protected intermediate (e.g., N-(protecting group)-2-thiophene ethylamine). Deprotection methods vary based on the protecting group (PG), as outlined in Table 1 :

| Protecting Group | Deprotection Condition | Reagent Ratio (mol) | Temperature (°C) |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Hydrochloric acid hydrolysis | 1:3 | 30–50 |

| Alloc (allyloxycarbonyl) | Trifluoroacetic acid hydrolysis | 1:5 | 60–100 |

| Trt (trityl) | Acetolysis | 1:10 | 100 |

| PMB (para-methoxybenzyl) | DDQ oxidation | 1:5 | 40–60 |

| Bn (benzyl) | Catalytic hydrogenation (H₂/Pd) | Normal pressure | 20–50 |

Key Observations :

-

Acid-sensitive groups (e.g., Boc, Alloc) are cleaved under acidic conditions (HCl or TFA) with yields up to 85% .

-

Oxidative deprotection (e.g., DDQ for PMB) requires mild heating (40–60°C) and achieves 80–90% efficiency .

-

Catalytic hydrogenation is effective for benzyl groups but necessitates palladium catalysts .

Schmidt Rearrangement

In a key synthetic route, this compound is generated via Schmidt rearrangement from 2-thiophene propionic acid. The reaction involves:

-

Acyl chloride formation : 2-Thiophene propionic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride .

-

Hydrazoic acid reaction : The acyl chloride reacts with hydrazoic acid (HN₃) or sodium azide (NaN₃) under sulfuric acid catalysis, producing an intermediate isocyanate .

-

Rearrangement and hydrolysis : The isocyanate rearranges to form the amine, yielding this compound with a reported efficiency of 78–85% .

Reaction Equation :

Condensation with Carbonyl Compounds

The primary amine group participates in condensation reactions with aldehydes or ketones to form imines (Schiff bases). For example:

-

Reaction with benzaldehyde produces N-benzylidene-2-thiopheneethylamine , a stable imine derivative used in coordination chemistry.

General Reaction :

Conditions :

-

Solvent: Ethanol or dichloromethane

-

Catalyst: Anhydrous MgSO₄ (for water removal)

-

Yield: 70–90% depending on carbonyl substrate.

Alkylation and Acylation

The amine undergoes alkylation or acylation to form secondary/tertiary amines or amides:

-

Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields N-methyl-2-thiopheneethylamine .

-

Acetylation : Reaction with acetyl chloride (CH₃COCl) produces N-acetyl-2-thiopheneethylamine , a common derivatization strategy for stability enhancement .

Example :

科学研究应用

Medicinal Chemistry

N-Methylene-2-Thiopheneethanamine has shown significant potential in medicinal chemistry, particularly in antiviral and anticancer research.

Antiviral Activity

Research indicates that this compound acts as an inhibitor of hepatitis C virus replication by targeting heat shock protein 90 (Hsp90) in cellular environments. This mechanism is crucial as Hsp90 is involved in the stabilization of various proteins necessary for viral replication.

Anticancer Properties

The compound is also being investigated for its derivatives that may possess anticancer properties. Its structural characteristics allow it to interact with biological macromolecules, providing a pathway for the development of new therapeutic agents.

Nanotechnology and Material Science

This compound is utilized in enhancing the properties of materials, particularly in the field of nanotechnology.

Functionalization of Carbon Nanotubes

The compound has been employed in functionalizing multiwall carbon nanotubes, improving their electrical and mechanical properties. This application is critical for developing advanced nanomaterials used in electronics and composite materials.

Solar Cell Applications

In addition to carbon nanotubes, this compound has been explored as a ligand replacement in poly(3-hexylthiophene)/CdSe hybrid solar cells. This application highlights its potential in optoelectronic devices, contributing to more efficient energy conversion technologies .

Synthetic Methods

Various synthetic routes have been developed for producing this compound, which are essential for its large-scale application.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Nitromethane Method | Two-step reduction process involving thiophenes and nitromethyl hydride. | Cost-effective but toxic reagents used. |

| Isopropyl Chloracetate Method | Involves the reaction of thiophenes with isopropyl chloracetate to form intermediates. | Simple process with moderate yield. |

| Epoxyethane Method | Uses epoxyethane to synthesize thiophene derivatives through mild conditions. | Environmentally friendly approach. |

These methods showcase the versatility and adaptability of synthesizing this compound for various applications.

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound as an Hsp90 inhibitor, showing a significant reduction in hepatitis C viral load in vitro. The findings suggest that further development could lead to new antiviral therapies targeting similar pathways.

Case Study 2: Nanotube Functionalization

Research conducted on the functionalization of carbon nanotubes with this compound revealed enhanced electrical conductivity and mechanical strength compared to untreated nanotubes. This improvement opens avenues for applications in flexible electronics and high-performance materials.

作用机制

The mechanism of action of N-Methylene-2-Thiopheneethanamine involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of specific enzymes and receptors in the body. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways .

相似化合物的比较

N-Methylene-2-Thiopheneethanamine can be compared with other similar compounds, such as:

Thiophene: The parent compound, thiophene, is a simple aromatic ring containing sulfur. It is less reactive compared to this compound due to the absence of the methylene group.

2-Thiophenemethanamine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties but lacks the methylene group.

N-Methylthiophene: Another related compound, N-Methylthiophene, has a methyl group attached to the nitrogen atom instead of a methylene group, resulting in different reactivity and applications .

This compound stands out due to its unique combination of the thiophene ring and the methylene group, which imparts distinct chemical and biological properties.

生物活性

N-Methylene-2-Thiopheneethanamine, a compound characterized by its thiophene ring and methylene group, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is represented by the molecular formula . The presence of the thiophene ring contributes to its unique chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable subject for research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells.

- Inhibition of Kinase Activity : It can inhibit specific kinases involved in cancer cell signaling pathways.

Case Studies

- Case Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively .

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. It is believed to inhibit enzymes involved in neurotransmitter biosynthesis, thereby affecting neuronal signaling pathways and potentially providing therapeutic effects for neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Thiophene | Simple aromatic ring | Limited biological activity | Less reactive due to absence of methylene group |

| 2-Thiophenemethanamine | Precursor | Similar properties | Lacks the methylene group |

| N-Methylthiophene | Methylated derivative | Varies; some neuroactive properties | Different reactivity due to methyl group |

属性

IUPAC Name |

N-(2-thiophen-2-ylethyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVDLUCJVLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456064 | |

| Record name | N-[2-(Thiophen-2-yl)ethyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111954-31-5 | |

| Record name | N-[2-(Thiophen-2-yl)ethyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。